(5-Chloro-1-benzothiophen-3-yl)methanol

Medicinal Chemistry Crystallization Purification

Procure (5-Chloro-1-benzothiophen-3-yl)methanol (CAS 306934-93-0) for fragment-based discovery. Its 5-chloro motif yields a distinct mp (86–94°C) and LogP (~3.0–3.8) vs. unsubstituted (mp 49°C) and 5-bromo (mp 79°C) analogs—critical differences that dictate recrystallization solvent choice and chromatographic retention. The C-3 –OH and C-5 –Cl enable orthogonal functionalization (esterification, oxidation, cross-coupling). Available as a ≥97% pure white solid; validated in PDB entry 7GRJ for antiviral and agrochemical lead optimization. Insist on the 5-chloro isomer to ensure synthetic reproducibility.

Molecular Formula C9H7ClOS
Molecular Weight 198.67 g/mol
CAS No. 306934-93-0
Cat. No. B1362282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-1-benzothiophen-3-yl)methanol
CAS306934-93-0
Molecular FormulaC9H7ClOS
Molecular Weight198.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=CS2)CO
InChIInChI=1S/C9H7ClOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2
InChIKeyPUSCUZZEDIEHOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Chloro-1-benzothiophen-3-yl)methanol (CAS 306934-93-0): Core Properties, Identity, and Procurement-Grade Specifications


(5-Chloro-1-benzothiophen-3-yl)methanol (CAS 306934-93-0), also known as 5-Chlorobenzo[b]thiophene-3-methanol, is a chlorinated benzothiophene derivative with the molecular formula C9H7ClOS and a molecular weight of 198.67 g/mol . This compound exists as a solid at 20°C and is primarily utilized as a fragment scaffold in medicinal chemistry and as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals . Commercially, it is supplied at purities of 95% to ≥97% , with a melting point typically reported in the range of 86–94°C , and requires refrigerated (2–8°C) storage .

Why Broad 'Benzothiophene Methanol' Procurement Leads to Failed Synthesis: Substitution-Specific Physicochemical and Reactivity Profiles of (5-Chloro-1-benzothiophen-3-yl)methanol


Generic substitution among benzothiophene methanol derivatives is scientifically unsound due to pronounced differences in physicochemical properties that directly govern reaction conditions, purification protocols, and compound handling. The position and identity of the halogen substituent (e.g., 5-Cl vs. 5-Br vs. unsubstituted) on the benzothiophene core exert a quantifiable influence on melting point, density, and lipophilicity (LogP) [1]. For instance, the target compound's 5-chloro substitution yields a melting point range (86–94°C) that is distinct from its 5-bromo (79°C) and unsubstituted (49°C) analogs, necessitating different recrystallization solvents and temperature profiles . Furthermore, the 5-Cl derivative exhibits a significantly higher LogP (~3.0–3.8) compared to the unsubstituted parent (LogP ~2.1–2.4), which directly alters chromatographic retention times and partition coefficients in liquid-liquid extractions . These property variations, rooted in substituent electronic and steric effects, preclude the simple interchange of 'in-class' compounds without empirical validation of downstream synthetic compatibility. The following quantitative evidence substantiates the specific procurement value of the 5-chloro-3-methanol isomer.

Quantitative Differentiation of (5-Chloro-1-benzothiophen-3-yl)methanol: A Comparator-Based Evidence Profile for Informed Procurement


Elevated Melting Point vs. Unsubstituted and 5-Bromo Analogs

The 5-chloro substituent on the benzothiophene-3-methanol scaffold confers a substantially higher melting point compared to the unsubstituted parent and the 5-bromo analog, indicating altered solid-state packing and thermal stability. For (5-Chloro-1-benzothiophen-3-yl)methanol, the melting point is reported as 93–94°C and 86–87°C . In contrast, 1-benzothiophen-3-ylmethanol (unsubstituted) exhibits a melting point of 49–50°C , and (5-bromo-1-benzothiophen-3-yl)methanol melts at 79°C [1]. This represents a 44–45°C increase over the unsubstituted analog and a 14–15°C increase over the bromo analog.

Medicinal Chemistry Crystallization Purification

Increased Lipophilicity (LogP) vs. Unsubstituted Parent Scaffold

The introduction of a 5-chloro atom significantly increases the compound's lipophilicity, as quantified by the computed LogP value. (5-Chloro-1-benzothiophen-3-yl)methanol has a LogP of 3.79 (or 3.047 in another measurement [1]), whereas the unsubstituted analog, 1-benzothiophen-3-ylmethanol, exhibits a LogP of 2.39 [2] (or XLogP3 2.1 [3]). This difference in LogP corresponds to an increase in calculated partition coefficient by a factor of approximately 10–25.

Medicinal Chemistry ADME Chromatography

Higher Density vs. Unsubstituted Analog Impacts Formulation and Purification

The 5-chloro substitution results in a significantly higher density compared to the unsubstituted benzothiophene-3-methanol core. The target compound has a density of 1.431 g/cm³ [1] or 1.4±0.1 g/cm³ , while the unsubstituted analog has a density of 1.294 g/cm³ [2]. This represents an approximately 10.6% increase in density.

Process Chemistry Formulation Purification

Optimal Deployment Scenarios for (5-Chloro-1-benzothiophen-3-yl)methanol in Scientific Research and Industrial R&D


Fragment-Based Drug Discovery (FBDD) Scaffold with Defined Physicochemical Vector

As a fragment molecule with a molecular weight of 198.67 Da and a defined 5-chloro substitution vector , (5-Chloro-1-benzothiophen-3-yl)methanol is ideally suited for fragment-based screening campaigns. Its increased lipophilicity (LogP ~3.0–3.8) relative to the unsubstituted scaffold allows exploration of hydrophobic binding pockets, and the presence of both a rigid aromatic core and a primary alcohol functional group enables diverse synthetic elaboration (e.g., esterification, etherification, oxidation). The compound's inclusion in the BioLiP ligand-protein interaction database [1] and its presence in PDB ligand entries (e.g., Y1L in 7GRJ) [2] validate its relevance as a validated fragment hit for structural biology and lead optimization programs.

Synthesis of Chlorinated Heterocyclic Building Blocks for Agrochemical and Pharmaceutical Intermediates

The compound serves as a strategic intermediate for constructing more complex benzothiophene-containing molecules. The 5-chloro group provides a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, while the primary alcohol at the 3-position can be oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group for subsequent displacement . This dual functionality enables efficient access to a library of 5-chloro-substituted benzothiophene derivatives with applications in antiviral drug discovery and agrochemical research .

Crystallization and Purification Protocol Development Utilizing Defined Melting Point

The distinct and elevated melting point range (86–94°C) of (5-Chloro-1-benzothiophen-3-yl)methanol, which is significantly higher than that of its unsubstituted (49°C) and 5-bromo (79°C) analogs , makes it a useful model compound for developing and optimizing recrystallization protocols. Its solid-state properties allow for purification via standard techniques without the need for specialized low-temperature equipment, and its thermal behavior can be used to assess purity and crystallinity during process development for related benzothiophene intermediates.

Reference Standard for Analytical Method Development in Chlorinated Aromatic Systems

The compound's well-defined and unique combination of physicochemical properties—including a specific LogP value, a high boiling point (358.6°C at 760 mmHg), and a refractive index (1.703) —makes it a suitable reference standard for calibrating analytical instruments (e.g., HPLC, GC-MS) and for validating separation methods in complex mixtures. Its chlorinated nature also allows for detection by halogen-specific detectors (e.g., ECD) or MS fragmentation patterns characteristic of chloroaromatics.

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